molecular formula C18H18N4O4 B11703475 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-hydroxybenzylidene)acetohydrazide

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No.: B11703475
M. Wt: 354.4 g/mol
InChI Key: PCWWLMZYWAUFMW-AWQFTUOYSA-N
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Description

2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-hydroxybenzylidene)acetohydrazide is a complex organic compound that features a pyridine ring substituted with cyano, methoxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-hydroxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized with the desired substituents (cyano, methoxymethyl, and methyl groups) through a series of reactions involving nitration, reduction, and alkylation.

    Coupling Reaction: The pyridine derivative is then coupled with an acetohydrazide derivative under basic conditions to form the hydrazide linkage.

    Condensation Reaction: Finally, the hydrazide is condensed with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl and hydroxyl groups.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Amines or alcohols can be formed.

    Substitution: Various substituted pyridine derivatives can be obtained.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

Medicinally, the compound could be investigated for its therapeutic properties

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-hydroxybenzylidene)acetohydrazide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylene]acetohydrazide
  • 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide

Uniqueness

The uniqueness of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N’-(4-hydroxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, or specificity for certain targets.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N4O4/c1-12-7-14(10-25-2)16(8-19)18(21-12)26-11-17(24)22-20-9-13-3-5-15(23)6-4-13/h3-7,9,23H,10-11H2,1-2H3,(H,22,24)/b20-9+

InChI Key

PCWWLMZYWAUFMW-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC=C(C=C2)O)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC=C(C=C2)O)C#N)COC

Origin of Product

United States

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